molecular formula C10H8F3NO3 B030623 N-[4-(Trifluoromethyl)benzoyl]glycine CAS No. 89035-91-6

N-[4-(Trifluoromethyl)benzoyl]glycine

Cat. No.: B030623
CAS No.: 89035-91-6
M. Wt: 247.17 g/mol
InChI Key: BSDJCHNAUGZKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Trifluoromethyl)benzoyl]glycine ( 89035-91-6) is a high-purity chemical compound supplied as a white powder, with a minimum purity of 99% . It is designed for use as a key intermediate in research and development, particularly in the synthesis of more complex pharmaceutical compounds . Research Applications and Value The structure of this compound, which incorporates a glycine moiety linked to a trifluoromethyl-substituted benzoyl group, is of significant interest in medicinal chemistry. The trifluoromethyl group is a common pharmacophore known to enhance the metabolic stability, bioavailability, and binding affinity of drug molecules. Research indicates that integrating trifluoromethyl groups into glycine equivalents can yield highly reactive intermediates for the preparation of non-proteinogenic α-amino acids, which are valuable building blocks in drug design . Furthermore, glycine derivatives are explored in the development of colon-specific mutual prodrugs, where the glycine component can be metabolically activated in specific physiological environments to exert anti-inflammatory effects . Usage Notes This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle the material with appropriate care, storing it in a well-closed container in a cool, dry place, protected from light .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(trifluoromethyl)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-6(2-4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDJCHNAUGZKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367924
Record name N-[4-(Trifluoromethyl)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89035-91-6
Record name N-[4-(Trifluoromethyl)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[4-(trifluoromethyl)phenyl]formamido}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidating the Mechanism of Action of Novel Chemical Entities: A Technical Guide Featuring N-[4-(Trifluoromethyl)benzoyl]glycine as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the essential biological context for therapeutic efficacy and safety. However, elucidating the precise molecular interactions of a new chemical entity presents a significant scientific challenge. This technical guide presents a comprehensive, multi-faceted strategy for MoA deconvolution, using the hypothetical compound N-[4-(Trifluoromethyl)benzoyl]glycine as a practical case study. We detail an integrated workflow that combines in silico analysis, chemical proteomics, advanced genetic screening, and biophysical validation to systematically identify a compound's molecular target and characterize its downstream physiological consequences. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, field-proven experimental protocols to navigate the complexities of MoA elucidation.

Part 1: Introduction to this compound and the Imperative of MoA Studies

Chemical Scaffolding and Predicted Properties

This compound is a derivative of the endogenous amino acid glycine.[1][2] Its structure is characterized by a glycine core N-acylated with a 4-(trifluoromethyl)benzoyl group. This scaffold, also known as hippuric acid, and its derivatives have garnered significant interest in medicinal chemistry due to their biological properties and structural versatility.[3]

  • Benzoyl-Glycine Core: This moiety is biochemically formed from benzoic acid and glycine and is a known metabolite found in urine.[1][2] Derivatives of benzoyl glycine have been shown to possess a range of biological activities, including antibacterial effects.[3] This core structure provides a versatile scaffold for chemical modification.[3]

  • Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a widely used strategy in modern drug design.[4][5] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein.[4][6] Its strong electron-withdrawing nature can profoundly influence drug-receptor interactions.[4] The presence of the CF3 group in this compound suggests a design intended to optimize its pharmacokinetic and pharmacodynamic properties.

The Central Role of Mechanism of Action in Drug Development

A thorough understanding of a drug's MoA is not merely an academic exercise; it is a critical prerequisite for successful clinical development. A well-defined MoA enables:

  • Rational Optimization: Knowledge of the molecular target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Biomarker Development: Target engagement and pathway modulation can be monitored with specific biomarkers, streamlining clinical trials.

  • Prediction of Side Effects: Identifying on-target and off-target interactions helps to anticipate and mitigate potential adverse events.[7]

  • Patient Stratification: Understanding the pathway a drug modulates can help identify patient populations most likely to respond to treatment.

This guide outlines a systematic approach to uncover these critical details for a novel compound like this compound.

Part 2: A Phased, Hypothesis-Driven Approach to Target Identification

The journey to elucidate a compound's MoA begins with the identification of its direct molecular target(s). We propose a phased approach that efficiently narrows the field of possibilities from the entire proteome down to a single, validated interacting protein.

Phase 1: Hypothesis Generation via In Silico and Phenotypic Methods

The initial phase aims to generate broad hypotheses about the compound's biological function.

  • In Silico Target Prediction: Before initiating wet-lab experiments, computational methods can provide valuable starting points. Algorithms that analyze the similarity of this compound to known drugs in databases can predict likely targets.[8] This approach leverages vast datasets of known drug-target interactions to make statistically informed predictions.

  • Phenotypic Screening: This experimental approach involves treating various cell lines with the compound and observing the resulting cellular changes, or "phenotypes." High-content imaging can reveal effects on cell morphology, proliferation, or the localization of specific proteins, offering clues to the affected biological pathways.[9]

Phase 2: Unbiased Target Deconvolution

With initial hypotheses in hand, the next phase employs unbiased, proteome-wide techniques to pinpoint direct binding partners. Chemical proteomics is a powerful discipline for this purpose.[10][11]

  • Chemical Proteomics for Target Identification: This method involves synthesizing a probe molecule from the compound of interest.[7][12][13] The probe is designed to be "clickable" or to be immobilized on a solid support, allowing it to "fish" for its binding partners in a cell lysate.[7][12]

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an alkyne for click chemistry or a primary amine for immobilization). Crucially, this modification should not significantly impair the compound's biological activity.

  • Immobilization: Covalently attach the probe to a solid support, such as sepharose beads, to create an affinity matrix.[12]

  • Lysate Incubation: Prepare a protein lysate from a biologically relevant cell line. Incubate the lysate with the affinity matrix to allow the probe to bind to its target protein(s).

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Potential targets are identified as proteins that are significantly enriched in the probe pulldown compared to control experiments (e.g., using beads without the probe or competition with the original, unmodified compound).

Caption: Chemical Proteomics Workflow for Target ID.

  • Genetic Approaches: CRISPR-Based Screens: CRISPR screens provide a powerful, parallel approach to target identification.[14][15] A genome-wide library of guide RNAs can be used to knock out every gene in a population of cells.[15] If knocking out a specific gene confers resistance to this compound, that gene's product is a strong candidate for the drug's target or a critical component of its pathway.[14][16] This method is particularly useful for identifying targets of compounds with anti-proliferative effects.[17]

Phase 3: Target Validation and Engagement

Identifying a candidate protein is not the endpoint. The direct interaction must be validated, and it must be shown that the compound engages this target within the complex environment of a living cell.

  • Direct Target Binding Assays: Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct binding event between the compound and a purified candidate protein. These methods provide quantitative data on binding affinity (KD), kinetics (kon/koff), and stoichiometry.

  • Cellular Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming that a drug binds to its target in intact cells.[18][19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[20][21]

  • Cell Treatment: Treat intact cells with either a vehicle control or various concentrations of this compound.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.[18]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[19][22]

  • Detection: Quantify the amount of the soluble candidate protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the drug-treated samples compared to the vehicle control, indicating stabilization upon binding.

Part 3: Delineating the Downstream Signaling Pathway

Once the direct target is validated, the focus shifts to understanding the functional consequences of the drug-target interaction.

Mapping the Pathway
  • Phosphoproteomics: For many targets (e.g., kinases, phosphatases, GPCRs), the immediate downstream effect is a change in protein phosphorylation. Mass spectrometry-based phosphoproteomics can provide a global, unbiased snapshot of the signaling changes induced by this compound treatment.

  • Western Blotting: Key hits from the phosphoproteomics screen can be validated using traditional Western blotting to confirm changes in the phosphorylation status of specific pathway proteins.

signaling_pathway Compound N-[4-(CF3)benzoyl]glycine Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Substrate Downstream Substrate Y Target->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Y Pathway Downstream Signaling Pathway P_Substrate->Pathway Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: Hypothetical Signaling Pathway Inhibition.

Functional Cellular Consequences

The final step is to connect the observed changes in signaling pathways to the initial cellular phenotypes. This can be achieved by using genetic tools like RNA interference (RNAi) or CRISPR to inhibit the expression of the identified target or other key pathway components. If silencing the target protein mimics the effect of the drug, it provides strong evidence for the proposed MoA.

Part 4: Data Integration and Interpretation

Building the MoA Model

The culmination of this multi-faceted approach is a cohesive MoA model that links the initial chemical structure to a direct molecular target, a defined signaling pathway, and a specific cellular outcome. This model serves as the scientific foundation for further preclinical and clinical development.

Quantitative Data Summary

The following table summarizes the types of quantitative data that would be generated throughout the MoA elucidation workflow described.

Assay Type Parameter Measured Hypothetical Value for N-[4-(CF3)benzoyl]glycine Purpose
Biophysical Assay (SPR) Binding Affinity (K D )50 nMQuantifies strength of drug-target interaction.
Enzyme Assay Half-maximal Inhibitory Concentration (IC 50 )120 nMMeasures functional potency against the target.
Cell-Based Assay Half-maximal Effective Concentration (EC 50 )500 nMMeasures potency in a cellular context.
CETSA Thermal Shift (ΔT m )+ 4.5 °C at 10 µMConfirms target engagement in intact cells.

Part 5: Conclusion

The elucidation of a novel compound's mechanism of action is a complex but essential endeavor in drug discovery. As demonstrated with the case study of this compound, a systematic and integrated approach that leverages modern chemical proteomics, genetics, and biophysics can successfully deconvolve these intricate biological interactions. This technical guide provides a robust framework for researchers to systematically identify molecular targets, map their downstream pathways, and ultimately build a comprehensive understanding of how a new chemical entity exerts its physiological effects. This knowledge is paramount for transforming promising molecules into safe and effective medicines.

References

  • Int J Pharm Chem Anal. Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]

  • Wikipedia. Hippuric acid. [Link]

  • American Chemical Society. Hippuric acid. [Link]

  • Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. Nature, 462(7270), 175–181. [Link]

  • Mejía, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 934. [Link]

  • Bero, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(3), 485–492. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. [Link]

  • Addgene Blog. (2023). CRISPR 101: Drug discovery and CRISPR. [Link]

  • Lonza Bioscience. CRISPR screening and its applications in drug discovery. [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]

  • PubMed Central. Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]

  • Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. [Link]

  • PubMed. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • GHP News. (2023). Single-cell CRISPR Screens Enabling Drug Discovery. [Link]

  • Sygnature Discovery. Mechanism of Action (MOA). [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • ResearchGate. How to find out the mechanism of action of unknown drug without applying molecular modelling?. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • YouTube. (2020). Hippuric Acid : Synthesis. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Ubigene. (2025). Advanced Applications of CRISPR Screening: Target Discovery Strategies Behind a Nature Study. [Link]

  • PubMed. Chemical Proteomics to Identify Molecular Targets of Small Compounds. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]

  • PubMed Central. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

  • ACS Central Science. (2022). Innovative CRISPR Screening Promotes Drug Target Identification. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PharmaCompass. N-benzoyl glycine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • PubMed Central. The glycine deportation system and its pharmacological consequences. [Link]

  • EMBL-EBI. N-benzoylglycine (CHEBI:18089). [Link]

Sources

Methodological & Application

Application Note: N-[4-(Trifluoromethyl)benzoyl]glycine Metabolic Stability in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the metabolic stability of N-[4-(Trifluoromethyl)benzoyl]glycine using a human liver microsomal assay. We delve into the scientific rationale behind the protocol, offering detailed, step-by-step instructions for experimental execution, and robust methods for data analysis and interpretation. This application note is designed to ensure scientific integrity and generate reliable, reproducible data for predicting the intrinsic clearance of this compound.

Introduction: The Rationale for Metabolic Stability Assessment

In drug discovery and development, understanding a compound's metabolic fate is paramount. The liver is the primary site of drug metabolism, and hepatic clearance is a major determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] In vitro assays using human liver microsomes (HLMs) serve as a crucial, cost-effective tool for early assessment of metabolic stability.[2] HLMs are subcellular fractions rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast number of xenobiotics.[3][4][5]

This compound is an N-acylglycine derivative, structurally related to hippuric acid (N-benzoylglycine).[6] Its metabolic profile is expected to be influenced by two primary enzymatic pathways:

  • Phase I Oxidation: The trifluoromethyl-substituted aromatic ring is a potential site for CYP-mediated hydroxylation. The strong electron-withdrawing nature of the trifluoromethyl group may influence the rate and position of such oxidative reactions.[7]

  • Amide Bond Hydrolysis: The amide linkage between the benzoyl moiety and glycine can be cleaved by hepatic amidases, a class of hydrolase enzymes.[8][9] This would release 4-(trifluoromethyl)benzoic acid and glycine.

This assay is designed to quantify the disappearance of the parent compound, this compound, over time in the presence of metabolically active HLMs. The data generated will allow for the calculation of key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint), providing a robust prediction of its hepatic clearance.[10]

Potential Metabolic Pathways of this compound

The following diagram illustrates the two principal metabolic routes hypothesized for this compound in a liver microsomal system. The primary focus of this protocol is to measure the depletion of the parent compound, which is the net result of these and any other potential metabolic transformations.

MetabolicPathways cluster_main Metabolic Fate of this compound cluster_phase1 Phase I Metabolism cluster_hydrolysis Hydrolysis Parent This compound Oxidized_Metabolite Hydroxylated Metabolite(s) Parent->Oxidized_Metabolite CYP450 Enzymes (+ NADPH) Acid_Metabolite 4-(Trifluoromethyl)benzoic Acid Parent->Acid_Metabolite Amidases / Hydrolases Glycine Glycine

Caption: Hypothesized metabolic pathways for this compound.

Materials and Reagents

Biological Materials
  • Pooled Human Liver Microsomes (mixed gender, characterized activity)

  • Species for comparison (optional): Rat, Mouse, Dog Liver Microsomes

Chemicals and Reagents
  • This compound (Test Compound, >98% purity)

  • Positive Control Compounds:

    • Testosterone (High Clearance Control)

    • Verapamil (High Clearance Control)

    • Diazepam (Low Clearance Control)

  • NADPH Regeneration System (e.g., RapidStart™ or similar, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Dimethyl Sulfoxide (DMSO), LC-MS Grade

  • Acetonitrile (ACN) with 0.1% Formic Acid, LC-MS Grade

  • Water, LC-MS Grade

  • Internal Standard (IS): A structurally similar, stable compound not found in the matrix (e.g., a deuterated analog or a stable compound with similar chromatographic behavior).

Equipment
  • Calibrated Pipettes and Multichannel Pipettes

  • 96-well incubation plates (polypropylene)

  • Plate shaker/incubator or water bath set to 37°C

  • Refrigerated Centrifuge with plate rotor

  • LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer)

  • Analytical column (e.g., C18 reversed-phase column)

Experimental Protocol

This protocol is designed for a 96-well plate format for efficiency and throughput. All incubations should be performed in triplicate.

Preparation of Solutions
  • Test and Control Compound Stock Solutions (10 mM): Prepare stock solutions of this compound and control compounds in DMSO.

  • Intermediate Spiking Solutions (100 µM): Dilute the 10 mM stock solutions in 0.1 M Potassium Phosphate Buffer (pH 7.4). This intermediate dilution minimizes the final DMSO concentration in the incubation.

  • Microsome Suspension (1 mg/mL): On the day of the experiment, thaw the HLM vial rapidly in a 37°C water bath. Immediately transfer to ice and dilute to a final concentration of 1 mg/mL with ice-cold 0.1 M Potassium Phosphate Buffer (pH 7.4). Keep on ice until use.

  • NADPH Regeneration System: Prepare according to the manufacturer's instructions to achieve the desired final concentration (typically 1 mM NADPH equivalent). Prepare fresh and keep on ice.

Incubation Procedure

The following workflow diagram outlines the key steps of the microsomal stability assay.

Workflow cluster_prep Preparation Phase (On Ice) cluster_incubation Incubation Phase (37°C) cluster_termination Termination & Processing Prep_HLM Prepare HLM Suspension (1 mg/mL) Add_HLM_Cmpd 1. Add HLM and Compound to 96-well plate Prep_HLM->Add_HLM_Cmpd Prep_Cmpd Prepare Compound Spiking Solution (100 µM) Prep_Cmpd->Add_HLM_Cmpd Prep_NADPH Prepare NADPH Regeneration System Initiate_Rxn 3. Initiate Reaction with NADPH Prep_NADPH->Initiate_Rxn Preincubate 2. Pre-incubate for 5 min at 37°C Add_HLM_Cmpd->Preincubate Preincubate->Initiate_Rxn Incubate_Time 4. Incubate at 37°C (shaking) Initiate_Rxn->Incubate_Time Quench 5. Quench aliquots at time points (0, 5, 15, 30, 45 min) with cold ACN + IS Incubate_Time->Quench Centrifuge 6. Centrifuge to pellet protein Quench->Centrifuge Analyze 7. Analyze supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Experimental workflow for the liver microsomal stability assay.

  • Plate Setup: To a 96-well plate, add the required volume of 0.1 M Potassium Phosphate Buffer.

  • Add Microsomes: Add the HLM suspension to achieve a final protein concentration of 0.5 mg/mL.

  • Add Test Compound: Add the 100 µM intermediate spiking solution to achieve a final test compound concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.

  • Control Wells:

    • Negative Control (-NADPH): For the final time point (45 min), prepare wells with HLM and test compound but substitute the NADPH solution with buffer. This control assesses non-enzymatic degradation.

    • Blank Control (No HLM): Prepare wells with test compound and buffer but no microsomes to check for compound stability in the buffer.

  • Pre-incubation: Pre-incubate the plate for 5 minutes at 37°C with gentle shaking. This step ensures temperature equilibration.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH Regeneration System to all wells except the "-NADPH" controls. Mix thoroughly. This is Time = 0.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot (e.g., 50 µL) from each well and immediately add it to a collection plate containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile with internal standard).[1] The 3:1 ratio of ACN to sample effectively stops the reaction and precipitates the microsomal proteins.

  • Protein Precipitation: After the final time point, seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated protein.

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Analysis

A validated, sensitive, and specific LC-MS/MS method is required to quantify the remaining concentration of this compound at each time point.[4][7] Method development should focus on achieving good chromatographic separation from potential metabolites and matrix components. Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.

Data Analysis and Interpretation

  • Calculate Peak Area Ratios: For each sample, determine the peak area ratio of the analyte (this compound) to the internal standard (IS).

  • Determine Percent Remaining: Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.

    % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at t=0) * 100

  • Plot Data: Plot the natural logarithm (ln) of the % Remaining versus incubation time (in minutes).

  • Calculate the Depletion Rate Constant (k): The slope of the linear regression from the ln-linear plot corresponds to the negative of the first-order elimination rate constant, k.

    Slope = -k

    The rate constant (k) will have units of min⁻¹.

  • Calculate In Vitro Half-Life (t½):

    t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

    For this protocol: CLint = k * (Total Incubation Volume / Protein amount in incubation)

Data Presentation

Summarize the results in a clear, tabular format.

Compoundt½ (min)k (min⁻¹)CLint (µL/min/mg protein)
This compoundValueValueValue
Testosterone (High Clearance)ValueValueValue
Diazepam (Low Clearance)ValueValueValue

Assay Validation and Trustworthiness

To ensure the integrity and reliability of the generated data, the following criteria must be met:

  • Linearity of Depletion: The plot of ln(% Remaining) vs. time should be linear (R² > 0.9) for accurate first-order kinetic calculations.

  • Control Compound Performance: The calculated t½ and CLint for the high and low clearance controls must fall within the laboratory's established acceptance range. This validates the activity of the microsomal batch and the overall assay procedure.

  • -NADPH Control: The degradation of the test compound in the absence of NADPH should be minimal (<15% at the final time point) to confirm that the observed clearance is primarily due to NADPH-dependent enzymatic activity (i.e., CYP450s).

  • LC-MS/MS Performance: The analytical method must demonstrate adequate sensitivity, specificity, precision, and accuracy according to established bioanalytical method validation guidelines.[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Rapid disappearance at T=0 Compound instability in buffer; Non-specific binding to plate/microsomes.Check stability in buffer without microsomes. Use low-binding plates. Adjust protein concentration.
No significant depletion Compound is highly stable; Low enzyme activity; Poor compound solubility.Confirm activity with high-clearance control. Check solubility of the compound in the final incubation matrix.
Non-linear depletion curve Enzyme saturation (substrate concentration too high); Time-dependent inhibition.Re-run the assay at a lower substrate concentration (e.g., 0.1 µM).
High variability between replicates Pipetting errors; Inefficient reaction quenching; Inconsistent mixing.Ensure proper pipette calibration and technique. Ensure quenching solution is ice-cold and mixing is immediate and thorough.
Significant depletion in -NADPH control Non-CYP enzymatic degradation (e.g., amidases); Chemical instability.The compound may be a substrate for hydrolases present in microsomes. This indicates NADPH-independent clearance.

Conclusion

The human liver microsomal stability assay is an indispensable tool in modern drug discovery for profiling the metabolic liabilities of new chemical entities. By following this detailed protocol, researchers can generate high-quality, reliable data on the metabolic stability of this compound. The resulting in vitro half-life and intrinsic clearance values provide a critical early assessment of the compound's likely in vivo hepatic clearance, guiding subsequent optimization efforts and development decisions.

References

  • LeCluyse, E. L. (2001). Human hepatocyte culture systems for the in vitro evaluation of cytochrome P450 induction. European Journal of Pharmaceutical Sciences, 13(4), 343-368. [Link]

  • BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Al-Qahtani, S. D., Attwa, M. W., Al-Rabiah, H., Al-Mubayed, M. S., Kadi, A. A., & Darwish, H. W. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2321. [Link]

  • Fay, K. A., Chislock, M. F., & Tapper, M. A. (2017). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 36(4), 893-903. [Link]

  • Pena, I. A., De Biase, I., & Schiaffino, M. V. (2020). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. Journal of Inherited Metabolic Disease, 43(5), 1072-1083. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • Jackson, M. C. (2019). Metabolic production of glycine. ResearchGate. [Link]

  • Weiland, F., Beßler, C., Puls, K. L., & Weuster-Botz, D. (2018). Citrate as Cost-Efficient NADPH Regenerating Agent for Whole-Cell Biotransformations. Frontiers in Bioengineering and Biotechnology, 6, 199. [Link]

  • Soars, M. (n.d.). An Introduction to Pharmacokinetics. [Link]

  • Attwa, M. W., Abdelhameed, A. S., Al-Rabiah, H., & Kadi, A. A. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20049-20058. [Link]

  • Wikipedia. (2023). Hippuric acid. [Link]

  • Jia, L., & Liu, X. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 8(8), 822-829. [Link]

  • Colletier, J. P., Royant, A., & Weik, M. (2010). The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENzyme DUE TO SUBSTRATE MISPOSITIONING. Journal of Biological Chemistry, 285(35), 27244-27253. [Link]

  • Alqahtani, S., Attwa, M. W., Al-Rabiah, H., Al-Mubayed, M., Kadi, A. A., & Darwish, H. W. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Molecules, 26(18), 5621. [Link]

  • tebu-bio. (2018). NADPH RapidStart regeneration system for long-term metabolism. [Link]

  • Whalley, P. M. (2018). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]

  • Spaans, J., Weusthuis, R. A., van der Oost, J., & Kengen, S. W. (2015). NADPH-generating systems in bacteria and archaea. Frontiers in Microbiology, 6, 742. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Wernevik, J., Giethlen, B., & Cederberg, A. (2016). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Wikipedia. (2023). Amidase. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Sohlenius-Sternbeck, A. K., & Afzelius, L. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 13(6), 765-777. [Link]

  • ChemHelpASAP. (2021, January 5). Metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

  • Al-Qahtani, S., Attwa, M. W., Al-Rabiah, H., Al-Mubayed, M., Kadi, A. A., & Darwish, H. W. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules, 28(8), 3409. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Irwin, C., van der Merwe, M. J., & van der Westhuizen, F. H. (2016). Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study. PLoS ONE, 11(12), e0167309. [Link]

  • American Chemical Society. (2023, October 2). Hippuric acid. [Link]

Sources

Application Notes & Protocols: A Roadmap for In Vivo Evaluation of N-[4-(Trifluoromethyl)benzoyl]glycine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from bench to bedside is a multi-stage process demanding rigorous scientific validation. This document provides a comprehensive strategic and tactical guide for the in vivo evaluation of N-[4-(Trifluoromethyl)benzoyl]glycine , a compound with a structure suggestive of interaction with metabolic pathways.

As direct in vivo data for this specific molecule is not present in the public domain, this guide is built upon established principles of preclinical drug development and data from structurally analogous compounds.[1][2] The core structure, a benzoyl-glycine conjugate, is biochemically significant. It is analogous to hippuric acid, a natural metabolite formed in the liver via the conjugation of benzoic acid and glycine.[3][4] This process is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[5][6][7] Therefore, a primary working hypothesis is that this compound may act as a substrate, inhibitor, or modulator of GLYAT or related metabolic enzymes.[5][6][8]

This guide is structured to logically progress from foundational studies that enable robust experimentation (formulation, safety) to definitive pharmacokinetic, pharmacodynamic, and efficacy evaluations.[1][9] Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure data integrity and translatability.

Part 1: Foundational In Vivo Characterization

Before assessing efficacy, it is critical to understand how to formulate, deliver, and dose the compound safely. These initial studies form the bedrock of the entire in vivo program. The trifluoromethyl group often decreases aqueous solubility, making formulation a key challenge to address upfront.[10][11][12]

Formulation Development for Poorly Soluble Compounds

Causality: A successful in vivo study hinges on achieving consistent and predictable systemic exposure of the test article.[11] For poorly soluble compounds like this compound is predicted to be, an appropriate vehicle is required to ensure maximal absorption and minimize variability between animals.[10][12][13]

Strategy: Screen a panel of pharmaceutically acceptable vehicles to identify a formulation that provides a stable and homogenous suspension or solution suitable for the intended route of administration (e.g., oral gavage).

Data Presentation: Common Vehicle Screening Panel

Vehicle CompositionTypeSuitability Notes
0.5% (w/v) Carboxymethylcellulose (CMC) in waterSuspensionStandard for neutral, insoluble compounds.
0.5% Methylcellulose + 0.1% Tween 80 in waterSuspensionAddition of surfactant aids in wetting the compound.
20% PEG 400 in salineSolution/Co-solventUseful for compounds with moderate solubility.
10% Solutol HS 15 in waterMicellar SolutionCan significantly enhance solubility of lipophilic drugs.
20% Captisol® (SBE-β-CD) in waterInclusion ComplexCyclodextrins can form complexes to solubilize drugs.[10]

Protocol 1: Vehicle Screening and Formulation Selection

  • Objective: To identify a vehicle that can suspend or dissolve this compound at the required concentrations.

  • Procedure:

    • Prepare small volumes (e.g., 1 mL) of each vehicle listed in the table.

    • Add a pre-weighed amount of the compound to achieve the highest anticipated dose concentration (e.g., 50 mg/mL).

    • Vortex vigorously for 2-5 minutes.

    • Assess physical stability by visual inspection at T=0, 1 hr, and 4 hrs for precipitation, aggregation, or phase separation.

    • Select the simplest vehicle system that maintains a homogenous mixture for at least 4 hours.

Dose Range-Finding and Maximum Tolerated Dose (MTD)

Causality: The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable toxicity or side effects over a specified period.[14][15] Establishing the MTD is a critical regulatory and ethical step to select dose levels for subsequent pharmacokinetic and efficacy studies, ensuring animal welfare and maximizing the chance of observing a therapeutic effect without confounding toxicity.[16][17][18]

Strategy: Conduct a short-term, acute dose-escalation study in mice to identify the MTD. This is typically run for 7 days.[17]

Protocol 2: Acute MTD Study in Mice

  • Objective: To determine the single-dose MTD of this compound.

  • Animal Model: CD-1 or Swiss Webster mice (n=3 per group), male, 8-10 weeks old.

  • Study Design:

    • Group 1: Vehicle control, administered orally (PO).

    • Group 2: 100 mg/kg, PO.

    • Group 3: 300 mg/kg, PO.

    • Group 4: 1000 mg/kg, PO.

    • Group 5: 2000 mg/kg, PO (limit dose).

  • Procedure:

    • Acclimate animals for at least one week.[19]

    • Administer a single dose of the compound or vehicle via oral gavage.

    • Monitor animals closely for the first 4 hours, and then daily for 7 days.

    • Endpoints: Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), body weight changes, and any mortality.

  • MTD Definition: The MTD is defined as the highest dose that does not produce mortality and results in less than a 10-15% body weight loss or other severe clinical signs.[18]

Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

With a suitable formulation and safe dose range established, the next logical step is to understand the compound's exposure profile (PK) and its effect on the target biological system (PD).

In Vivo Pharmacokinetics

Causality: Pharmacokinetic studies measure the absorption, distribution, metabolism, and excretion (ADME) of a drug over time.[20] This data is essential for understanding bioavailability, clearance rate, and half-life, which collectively inform the dosing regimen (dose and frequency) required to maintain therapeutic concentrations in efficacy studies.[9][21][22]

Strategy: Conduct a single-dose PK study in rodents using both intravenous (IV) and oral (PO) administration to determine key parameters, including oral bioavailability.

Data Presentation: Key Pharmacokinetic Parameters to Measure

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure after dosing.
Tmax Time to reach CmaxMeasures the rate of absorption.
AUC Area Under the CurveRepresents total drug exposure over time.
t1/2 Half-lifeDetermines the time it takes for the drug concentration to reduce by half.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To characterize the PK profile and determine the oral bioavailability of this compound.

  • Animal Model: Sprague Dawley rats (n=3-4 per time point), male, 250-300g.[23]

  • Study Design:

    • Group 1 (IV): 2 mg/kg administered via tail vein injection.

    • Group 2 (PO): 20 mg/kg administered via oral gavage.

  • Procedure:

    • Dose the animals as specified.

    • Collect blood samples (approx. 100 µL) via saphenous or tail vein at specified time points.[21]

      • IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

      • PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Process blood to plasma and store at -80°C.

    • Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method.

    • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Pharmacodynamics & Target Engagement

Causality: Based on its structure, the compound is hypothesized to interact with GLYAT, an enzyme that conjugates acyl-CoAs with glycine.[6] A pharmacodynamic (PD) study is needed to confirm if the drug engages this target in vivo. This can be achieved by measuring the levels of relevant biomarkers—endogenous substrates or products of the target pathway.

Hypothesized Mechanism of Action:

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Hypothesized inhibition of GLYAT by the test compound.

Protocol 4: Biomarker Analysis in a Naive Animal Model

  • Objective: To assess if the compound modulates the glycine conjugation pathway in vivo.

  • Animal Model: C57BL/6 mice (n=5 per group), male, 8-10 weeks old.

  • Study Design:

    • Group 1: Vehicle control, PO.

    • Group 2: Test Compound at a pharmacologically active dose (e.g., 50 mg/kg), PO.

    • Group 3: Benzoic acid (positive control substrate, 100 mg/kg), PO.

    • Group 4: Test Compound (50 mg/kg) + Benzoic acid (100 mg/kg), PO.

  • Procedure:

    • Administer the test compound 1 hour prior to the benzoic acid challenge.

    • Collect urine and terminal blood/liver samples 2 hours post-benzoic acid administration.

    • Analyze urine for hippuric acid levels (the product of benzoic acid conjugation).

    • Analyze liver tissue for levels of key metabolites (e.g., benzoyl-CoA, glycine) using targeted metabolomics (LC-MS/MS).

  • Expected Outcome: If the compound inhibits GLYAT, Group 4 should show significantly lower levels of urinary hippuric acid and higher levels of liver benzoyl-CoA compared to Group 3.

Part 3: Efficacy Evaluation in a Disease-Relevant Model

After establishing safety, exposure, and target engagement, the final preclinical step is to evaluate the compound's therapeutic efficacy in an appropriate animal model of disease.[1][16]

Rationale for Animal Model Selection

Causality: The choice of animal model is paramount and must be mechanistically linked to the compound's hypothesized target.[1] Since GLYAT is involved in detoxifying acyl-CoA species, a disruption of this pathway could be relevant in metabolic disorders where acyl-CoA metabolism is dysregulated.[5][6][8] Therefore, a model of metabolic syndrome or non-alcoholic steatohepatitis (NASH) is a scientifically sound choice.[24][25][26][27]

Selected Model: The High-Fat Diet (HFD)-induced obesity model in mice. This model recapitulates key features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.[24][26]

dot digraph "Preclinical_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, size="7.6,6", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Overall workflow for in vivo preclinical evaluation.

Protocol for Efficacy Testing

Protocol 5: Efficacy of this compound in HFD-Fed Mice

  • Objective: To determine if chronic administration of the compound can ameliorate metabolic dysfunction in a diet-induced obesity model.

  • Animal Model: Male C57BL/6 mice, 6 weeks old at study start.

  • Induction Phase (12 weeks):

    • One cohort is fed a high-fat diet (HFD, 60% kcal from fat).

    • A control cohort is fed a standard chow diet.

  • Treatment Phase (4-6 weeks):

    • Randomize HFD-fed mice into treatment groups (n=10-12 per group) based on body weight.

    • Group 1: Chow + Vehicle.

    • Group 2: HFD + Vehicle.

    • Group 3: HFD + Test Compound (Low Dose, e.g., 10 mg/kg/day, PO).

    • Group 4: HFD + Test Compound (High Dose, e.g., 50 mg/kg/day, PO).

    • Group 5 (Optional): HFD + Positive Control (e.g., Rosiglitazone).

  • Procedure:

    • Administer compounds daily via oral gavage.

    • Monitor body weight and food intake weekly.

    • Perform an Oral Glucose Tolerance Test (OGTT) in the final week of treatment to assess insulin sensitivity.

  • Terminal Endpoints:

    • Collect terminal blood for analysis of plasma insulin, triglycerides, and liver enzymes (ALT, AST).

    • Harvest liver tissue for weight, lipid content analysis (triglycerides), and histopathological evaluation (H&E and Oil Red O staining for steatosis).

Data Presentation: Key Efficacy Endpoints

ParameterMeasurementTherapeutic Goal
Body Weight Weekly measurementReduction or stabilization vs. HFD-Vehicle
Glucose Tolerance AUC during OGTTImprovement (lower AUC) vs. HFD-Vehicle
Liver Weight & Lipids Gravimetric & BiochemicalReduction in hepatomegaly and steatosis
Histopathology NAFLD Activity Score (NAS)Lower score indicating reduced inflammation/ballooning
Plasma Biomarkers ALT, AST, TriglyceridesNormalization towards chow-fed levels

References

  • Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC - NIH. Available from: [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. Available from: [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal. Available from: [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening - International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background - National Toxicology Program (NTP). Available from: [Link]

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. Available from: [Link]

  • Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PubMed Central. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available from: [Link]

  • Animal models of metabolic syndrome: a review - PMC - PubMed Central. Available from: [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. Available from: [Link]

  • Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2 - Digital Commons @ USF - University of South Florida. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview - Frontiers. Available from: [Link]

  • Pharmacokinetics Protocol – Rodents - UNMC. Available from: [Link]

  • Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - MDPI. Available from: [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study - ResearchGate. Available from: [Link]

  • Reaction of N-benzoyl glycine and amino acids to test the selectivity. - ResearchGate. Available from: [Link]

  • In vivo deposition of poorly soluble drugs - PubMed. Available from: [Link]

  • Refining MTD studies - NC3Rs. Available from: [Link]

  • Preclinical Animal Models for Metabolic Diseases - Biocytogen. Available from: [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available from: [Link]

  • Hippuric acid - Wikipedia. Available from: [Link]

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Available from: [Link]

  • Metabolic Disorder Models - Pharmaseed ltd. Available from: [Link]

  • In vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed. Available from: [Link]

  • In vivo competition studies with analogues of 3-quinuclidinyl benzilate - PubMed. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Available from: [Link]

  • Preclinical Bioanalysis Of Small Molecules - Pharmaron. Available from: [Link]

  • V B. Metabolism and Pharmacokinetic Studies - FDA. Available from: [Link]

  • Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed. Available from: [Link]

  • GLYAT Gene - Glycine-N-Acyltransferase - GeneCards. Available from: [Link]

  • Animal Models of Metabolic Disease - Creative Bioarray. Available from: [Link]

  • Hippuric acid - American Chemical Society. Available from: [Link]

  • Formulation of poorly water-soluble drugs for oral administration - Future4200. Available from: [Link]

  • Formulation of poorly soluble compounds - EMA. Available from: [Link]

  • 4 Best Practices for Successful Invivo Tests in Clinical Research - bioaccessla.com. Available from: [Link]

Sources

Safety Operating Guide

Definitive Disposal Protocol for N-[4-(Trifluoromethyl)benzoyl]glycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-[4-(Trifluoromethyl)benzoyl]glycine (CAS No. 89035-91-6). As a trusted partner in your research, we prioritize providing essential safety and operational intelligence that extends beyond the product itself. The procedures outlined herein are synthesized from regulatory guidelines, safety data for analogous compounds, and established principles of chemical waste management to ensure the protection of both laboratory personnel and the environment.

Core Principle: A Proactive Stance on Safety and Environmental Responsibility

A specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, this guide is founded on the precautionary principle . We must infer the potential hazards based on its chemical structure—specifically, the presence of a trifluoromethyl (-CF3) group and conflicting data for its non-fluorinated analog, N-benzoylglycine (hippuric acid)[1][2].

  • Structural Alert—The Trifluoromethyl Group: The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant chemical stability and environmental persistence to molecules[3]. Compounds containing the -CF3 moiety can be resistant to natural degradation and may be precursors to highly persistent environmental pollutants like trifluoroacetic acid (TFA)[4][5]. For this reason, this compound must be treated as a persistent, halogenated organic compound .

  • Hazard Inference from Analogues: While some sources classify the non-fluorinated parent compound, N-benzoylglycine, as non-hazardous, other reputable suppliers classify it as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a respiratory irritant[1][2][6]. The addition of a lipophilic -CF3 group can modify a molecule's biological activity and toxicological profile[7].

Personnel Protective Equipment (PPE) and Handling

Before handling or preparing for disposal, ensure the following PPE is in use. This protocol is based on the more stringent hazard classifications of analogous compounds.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles (conforming to EN 166 or NIOSH standards).Protects against accidental splashes and airborne dust particles which may cause serious eye damage[1][6].
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene), inspected before use.Prevents skin contact. Analogues are classified as skin irritants[1][6].
Body Protection Laboratory coat or long-sleeved clothing.Minimizes the risk of skin exposure.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required for large quantities or if dust is generated.Protects against inhalation of dust, which may cause respiratory tract irritation[1][6].

Step-by-Step Disposal Protocol

Disposal of this compound must follow a segregated waste stream approach. Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems [8].

Part A: Waste Segregation and Containment

Objective: To correctly classify and contain the waste at the point of generation to ensure it enters the proper disposal pathway.

  • Designate as Halogenated Organic Waste: All solid this compound, solutions containing it, and contaminated consumables (e.g., weighing boats, gloves, paper towels) must be classified as halogenated organic waste [9].

  • Select Appropriate Waste Container:

    • For Solid Waste: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

    • For Liquid Waste (if dissolved in solvent): Use a dedicated, sealed, and pressure-rated waste container intended for halogenated organic solvents. Ensure the container material is compatible with the solvent used.

  • Label the Waste Container Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "89035-91-6"

    • Hazard Identification: "Irritant, Harmful if Swallowed, Environmental Hazard"

    • Accumulation Start Date

    • Researcher's Name and Lab Location

Part B: Arranging for Final Disposal

Objective: To transfer the contained waste to a licensed facility capable of destroying persistent organofluorine compounds.

  • Contact Your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the authoritative body for waste disposal procedures at your facility. Schedule a pickup for your properly labeled waste container.

  • Understand the Disposal Pathway: The primary and most environmentally sound disposal method for this compound is high-temperature hazardous waste incineration [10].

    • Causality: Incineration at temperatures typically >900°C with sufficient residence time is required to break the highly stable carbon-fluorine bonds[11]. This process prevents the chemical from persisting in the environment. Facilities must have advanced flue gas scrubbing systems to neutralize acidic gases (like hydrogen fluoride) produced during combustion.

  • Alternative Disposal Method (If Directed by EHS):

    • Secure Hazardous Waste Landfill: In some cases, disposal in a specially permitted hazardous waste landfill may be an option[10]. It is critical to understand that this is a containment method, not a destruction method[10]. There remains a long-term risk of environmental release via leaching. This option should only be used if high-temperature incineration is not available.

The logical flow for waste management is summarized in the diagram below.

G Disposal Workflow for this compound cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Disposal Pathway Decision A Generate Waste (Solid, Solution, Contaminated Items) B Assess Hazards - Analog Data (Irritant, Harmful) - Structural Alert (-CF3 Group) A->B C Classify as: 'Halogenated Organic Waste' B->C D Select & Label Approved Hazardous Waste Container C->D E Keep Container Sealed in a Designated Area D->E F Contact Institutional EHS for Waste Pickup E->F G Prohibited Disposal Routes F->G I Recommended Pathway: High-Temperature Incineration (Destroys C-F bonds) F->I Primary J Alternative Pathway: Secure Hazardous Waste Landfill (Containment, not destruction) F->J Secondary H Trash / Drain (Environmental Persistence Risk) G->H DO NOT USE

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill of solid this compound:

  • Evacuate and Ventilate: Ensure the immediate area is clear and increase ventilation (e.g., open fume hood sash).

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain the Spill: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or universal spill absorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (consult your EHS for recommendations, e.g., soap and water, followed by a solvent rinse). All cleaning materials must be disposed of as halogenated organic waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Hippuric acid.
  • Fisher Scientific. (2025). Safety Data Sheet: Hippuric acid.
  • Dow Inc. (n.d.). TERGITOL™ 91-6 Surfactant.
  • MilliporeSigma. (2024). STS0013 - Safety Data Sheet.
  • Carl Roth. (n.d.). Safety Data Sheet: Glycine.
  • Environmental Science: Processes & Impacts. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing. DOI:10.1039/D4EM00739E.
  • Ozone Secretariat. (n.d.). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and its Salts.
  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Kao Chemicals. (2015). Safety Data Sheet.
  • Thermo Fisher Scientific. (2011). Safety Data Sheet: Hippuric acid.
  • Eurofins USA. (2025). Finding an End to Forever Chemicals.
  • ResearchGate. (2025).
  • American Chemical Society. (2023). Hippuric acid.
  • University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.
  • Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and.
  • MDPI. (n.d.). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity.
  • CDN Isotopes. (2015). Safety Data Sheet: N-Benzoylglycine-2,2-d2.
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • Wikipedia. (n.d.). Hippuric acid.
  • PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review.
  • PubChem. (n.d.). N-benzoylglycinate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.